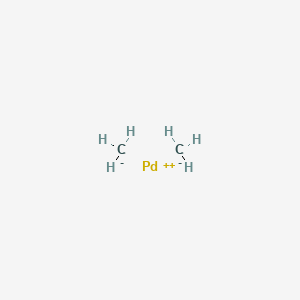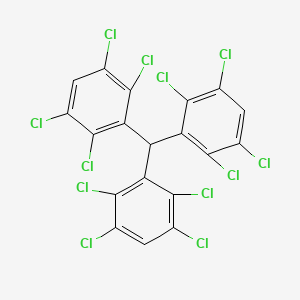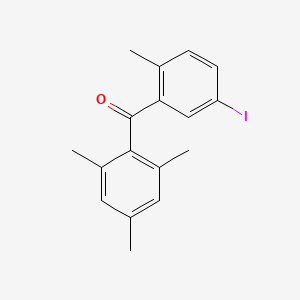![molecular formula C17H13F3N2O3 B14339116 (1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate CAS No. 104029-74-5](/img/structure/B14339116.png)
(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate is a complex organic compound that features a benzoxazole ring fused with a trifluoromethylphenyl group and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with formic acid or its derivatives.
Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst such as aluminum chloride.
Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the N-methylcarbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
科学的研究の応用
(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- (1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate
- (1,3-Benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate
- (1,3-Benzoxazol-2-yl)(2-nitrophenyl)methyl N-methylcarbamate
Uniqueness
(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets, thereby increasing its potential efficacy in various applications.
特性
CAS番号 |
104029-74-5 |
|---|---|
分子式 |
C17H13F3N2O3 |
分子量 |
350.29 g/mol |
IUPAC名 |
[1,3-benzoxazol-2-yl-[2-(trifluoromethyl)phenyl]methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H13F3N2O3/c1-21-16(23)25-14(10-6-2-3-7-11(10)17(18,19)20)15-22-12-8-4-5-9-13(12)24-15/h2-9,14H,1H3,(H,21,23) |
InChIキー |
ORMIJQGINPPVBA-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC(C1=CC=CC=C1C(F)(F)F)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


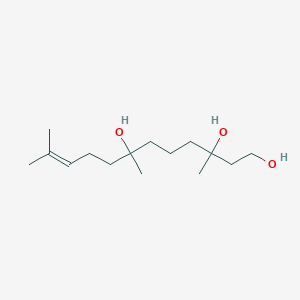
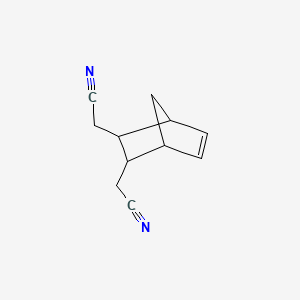
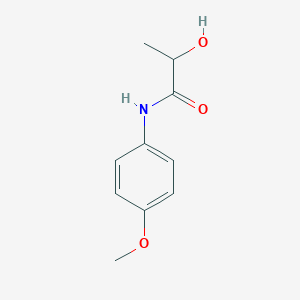
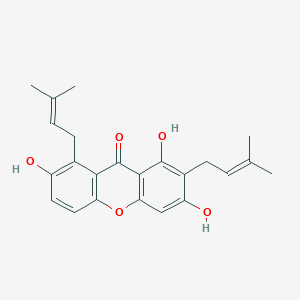
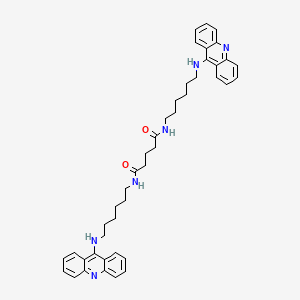

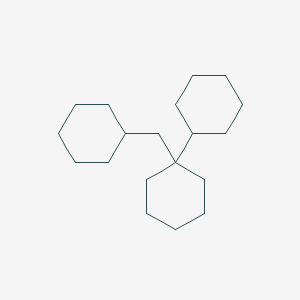
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)

